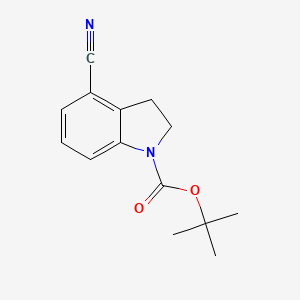

tert-Butyl 4-cyanoindoline-1-carboxylate

Description

Contextual Significance of the Indoline (B122111) Heterocyclic Scaffold

The indoline scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged motif in medicinal chemistry and natural product synthesis. researchgate.netambeed.com Its rigid, yet three-dimensional, architecture provides a versatile template for the design of molecules with diverse biological activities. The presence of the nitrogen atom and the aromatic ring allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's physicochemical properties and biological targets. sigmaaldrich.comumn.edu

Indoline and its derivatives are found in a vast array of natural products, including alkaloids with potent pharmacological properties. This natural prevalence has inspired chemists to explore the synthetic space around the indoline core, leading to the discovery of compounds with anticancer, antimicrobial, and antihypertensive activities, among others. chemimpex.comnih.gov The indoline nucleus serves as a key building block for constructing more complex molecular architectures, making it an indispensable tool in the arsenal (B13267) of synthetic organic chemists. ambeed.com

Strategic Utility of tert-Butyl Carbamate (B1207046) Protecting Groups in Nitrogen Heterocycle Synthesis

In the synthesis of nitrogen-containing heterocycles like indoline, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The tert-butyl carbamate (Boc) group is one of the most widely employed protecting groups for amines due to its unique combination of stability and ease of removal. nih.govnih.gov

The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), converting the nucleophilic and basic amine into a less reactive carbamate. princeton.edu This protection is crucial as it prevents the nitrogen atom from participating in unwanted side reactions during subsequent synthetic steps. The steric bulk of the tert-butyl group also influences the reactivity of adjacent functional groups, a feature that can be exploited for regioselective functionalization.

A key advantage of the Boc group is its stability under a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. However, it can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine. nih.gov This orthogonality to many other protecting groups makes the Boc group an invaluable tool in multi-step syntheses of complex molecules.

Multifaceted Roles of the Cyano Functional Group in Organic Synthesis

The cyano group (-C≡N), or nitrile, is a versatile functional group with a rich and diverse chemistry. Its strong electron-withdrawing nature and linear geometry significantly influence the electronic properties and reactivity of the molecule to which it is attached. In the context of "tert-Butyl 4-cyanoindoline-1-carboxylate," the cyano group at the 4-position of the indoline ring is poised to play several critical roles in synthetic transformations.

The cyano group can be readily transformed into a variety of other functional groups, making it a valuable synthetic intermediate. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This chemical versatility allows for the introduction of diverse functionalities into the indoline scaffold, expanding the range of accessible molecular architectures.

Furthermore, the cyano group can act as a directing group in C-H functionalization reactions and participate in various cycloaddition reactions, enabling the construction of complex heterocyclic systems. Its presence in a molecule can also impart unique electronic and photophysical properties, leading to applications in materials science and as fluorescent probes.

Overview of Research Trajectories for Indoline-Based Compounds

Research involving indoline-based compounds is a vibrant and rapidly evolving field, driven by the quest for new synthetic methodologies and the discovery of novel bioactive molecules. Current research trajectories focus on several key areas, including the development of novel methods for the synthesis and functionalization of the indoline core, the exploration of their therapeutic potential, and their application in materials science.

The direct functionalization of C-H bonds in the indoline scaffold is a particularly active area of research, as it offers a more atom-economical and efficient approach to synthesizing substituted indolines compared to traditional multi-step methods. sigmaaldrich.com The development of new catalytic systems for these transformations is a major focus.

In medicinal chemistry, there is a growing interest in the design and synthesis of indoline-based compounds as inhibitors of various enzymes and receptors implicated in diseases such as cancer and infectious diseases. chemimpex.comnih.gov The unique three-dimensional shape of the indoline scaffold makes it an attractive starting point for the design of potent and selective ligands. researchgate.net The synthesis of functionalized indolines, such as those containing a cyano group, provides valuable intermediates for the generation of libraries of compounds for biological screening.

While specific research on "this compound" is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in these research endeavors. The combination of a protected indoline nitrogen, an aromatic ring, and a reactive cyano group offers multiple points for diversification and elaboration into more complex and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-cyano-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZXYKIMTSTFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 4 Cyanoindoline 1 Carboxylate

Retrosynthetic Approaches and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For tert-butyl 4-cyanoindoline-1-carboxylate, the primary disconnections involve the tert-butoxycarbonyl (Boc) group and the cyano moiety, leading to the indoline (B122111) core.

A logical retrosynthetic pathway for this compound begins with the disconnection of the N-Boc protecting group, which is a standard carbamate (B1207046) linkage. This reveals 4-cyanoindoline as the immediate precursor. The next critical disconnection targets the cyano group at the C4 position of the indoline ring. This leads back to an unsubstituted or differently functionalized indoline, which can be further simplified. Alternatively, the indoline ring itself can be disconnected, suggesting a cyclization reaction of a suitably substituted benzene (B151609) derivative as a key synthetic step.

Another strategic approach involves disconnecting the indoline ring's C2-C3 bond, which could be formed via reduction of the corresponding indole (B1671886), 4-cyanoindole (B94445). This simplifies the problem to the synthesis of the substituted indole, which can be constructed through various established methods like the Fischer indole synthesis.

These disconnections lead to two primary synthetic strategies:

Linear Synthesis: Construction of the 4-cyanoindole followed by reduction to 4-cyanoindoline and subsequent N-protection.

Convergent Synthesis: Pre-functionalization of a benzene derivative followed by cyclization to form the indoline ring directly, with subsequent or prior introduction of the cyano group.

Indoline Ring Formation and Functionalization Pathways

The construction and functionalization of the indoline ring are pivotal to the synthesis of this compound. This involves the regioselective introduction of the cyano group and the protection of the indoline nitrogen.

Regioselective Introduction of the 4-Cyano Moiety

Achieving regioselective cyanation at the C4 position of the indole or indoline ring is a significant challenge. Traditional methods often result in mixtures of isomers. Modern transition metal-catalyzed C-H functionalization has emerged as a powerful tool for direct and selective cyanation.

One of the most effective methods for the regioselective C4-cyanation of indoles is through rhodium(III)-catalyzed C-H activation. rsc.orgresearchgate.net This approach utilizes a directing group on the indole nitrogen to guide the catalyst to the C4 position. A suitable N-directing group, such as a picolinoyl group, can facilitate the reaction. The cyanation is typically performed using a safe and stable cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.orgresearchgate.net After the cyanation step, the directing group can be removed to yield 4-cyanoindole.

An alternative strategy involves starting with a pre-functionalized benzene derivative. For instance, a suitably substituted aniline (B41778) can undergo cyclization to form the indoline ring. The cyano group can be introduced either before or after the cyclization, depending on the chosen synthetic route.

Table 1: Comparison of Cyanation Methods for Indole Derivatives

| Method | Catalyst/Reagent | Position of Cyanation | Advantages | Disadvantages |

| Sandmeyer Reaction | CuCN | Varies | Well-established | Requires diazonium salt precursor |

| Rh(III)-catalyzed C-H Activation | [RhCp*Cl2]2 / NCTS | C4 (with directing group) | High regioselectivity, mild conditions | Requires directing group synthesis and removal |

| Palladium-catalyzed Cyanation | Pd catalyst / KCN | Varies | Good functional group tolerance | Toxicity of cyanide source |

N-Protection via tert-Butoxycarbonylation

The protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial step to modulate its reactivity and improve solubility in organic solvents. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions.

The N-tert-butoxycarbonylation of 4-cyanoindoline is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A variety of bases can be used, such as triethylamine (B128534) (TEA), 4-dimethylaminopyridine (B28879) (DMAP), or sodium hydroxide. The reaction is generally performed in a suitable organic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature.

Recent advancements have focused on developing more environmentally friendly and efficient methods for N-Boc protection. These include catalyst-free procedures in aqueous media and the use of solid-supported catalysts, which simplify product purification.

Novel Synthetic Routes and Catalyst Development

The development of novel synthetic routes and catalysts aims to improve the efficiency, selectivity, and sustainability of the synthesis of this compound. Key areas of research include one-pot synthesis protocols and the application of transition metal catalysis.

Exploration of One-Pot Synthesis Protocols

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. A potential one-pot procedure for this compound could involve the sequential addition of reagents to a single reaction vessel.

A hypothetical one-pot synthesis could commence with the catalytic hydrogenation of 4-cyanoindole to 4-cyanoindoline. Without isolating the indoline intermediate, the reaction mixture could then be treated with Boc₂O and a suitable base to afford the final product. The success of such a protocol would depend on the compatibility of the hydrogenation catalyst with the reagents used for the N-Boc protection.

While a specific one-pot synthesis for this exact molecule is not widely reported, the principles of tandem reactions are being increasingly applied in heterocyclic chemistry. mdpi.com

Transition Metal-Catalyzed Transformations in Indoline Synthesis

Transition metal catalysis plays a vital role in modern organic synthesis, offering novel pathways for the construction and functionalization of heterocyclic compounds like indolines. rsc.orgmdpi.com

As mentioned earlier, rhodium(III)-catalyzed C-H cyanation is a key transformation for the regioselective introduction of the cyano group at the C4 position of an indole precursor. rsc.orgresearchgate.net Following this, the reduction of the 4-cyanoindole to 4-cyanoindoline can be achieved through catalytic hydrogenation. Various catalysts can be employed for this reduction, including platinum on carbon (Pt/C), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃), typically under a hydrogen atmosphere.

Furthermore, direct C-H functionalization of a pre-formed N-Boc indoline is an attractive, though challenging, alternative. This would involve the direct introduction of the cyano group at the C4 position of tert-butyl indoline-1-carboxylate. While C2 and C3 functionalizations of indoles are more common, methods for C4 functionalization are emerging. rsc.org

Table 2: Key Transition Metal-Catalyzed Reactions in the Synthesis of this compound Precursors

| Reaction | Catalyst | Substrate | Product | Key Features |

| C4-H Cyanation | Rhodium(III) complex | N-protected indole | N-protected 4-cyanoindole | High regioselectivity for the C4 position |

| Hydrogenation | Pd/C or Pt/C | 4-Cyanoindole | 4-Cyanoindoline | Reduction of the pyrrole (B145914) ring |

| Fischer Indole Synthesis | Lewis or Brønsted acids | Phenylhydrazine and a ketone/aldehyde | Indole derivative | Classic method for indole ring formation |

Stereocontrolled Synthesis Strategies for Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest due to the prevalence of chiral indolines in pharmaceuticals and bioactive molecules. Stereocontrolled synthesis strategies aim to selectively produce one enantiomer or diastereomer of a chiral molecule. These methods often employ chiral catalysts, auxiliaries, or starting materials to induce asymmetry in the reaction.

One common approach for the asymmetric synthesis of substituted indolines involves the use of organocatalysis. For instance, a highly stereoselective procedure for the synthesis of spiro-polycyclic oxindoles, which share the indoline core, has been developed using a pyrrolidine-based organocatalyst and DBU. This method facilitates a Michael–domino Michael/aldol (B89426) reaction sequence to yield complex structures with excellent stereoselectivity. nih.gov

Another strategy involves asymmetric catalysis, where a chiral catalyst directs the formation of a specific stereoisomer. cardiff.ac.uk This can be applied to key bond-forming reactions in the synthesis of the indoline ring or in the introduction of substituents. For example, palladium-catalyzed coupling reactions are instrumental in constructing the indoline framework from chiral precursors. A concise route to enantiomerically pure 2-substituted indolines has been demonstrated through a sequence of Pd-catalyzed coupling of amino functionalized organozinc reagents, followed by an intramolecular amination reaction. rsc.org The stereochemical integrity of the products can be confirmed by techniques such as chiral phase High-Performance Liquid Chromatography (HPLC). rsc.org

Biocatalytic methods also offer a powerful tool for stereocontrolled synthesis. Enzymes, such as transaminases, can be engineered to exhibit high activity and enantioselectivity for the synthesis of chiral amines from ketones, a transformation that can be a key step in the synthesis of chiral indoline precursors. researchgate.net

The following table outlines various strategies for stereocontrolled synthesis applicable to chiral analogs of this compound:

| Strategy | Description | Key Reagents/Catalysts | Potential Application |

| Organocatalysis | Utilizes small chiral organic molecules to catalyze asymmetric transformations. | Proline derivatives, chiral amines (e.g., pyrrolidine-based catalysts), DBU. nih.gov | Asymmetric Michael additions or aldol reactions to construct the chiral indoline scaffold. nih.gov |

| Asymmetric Transition Metal Catalysis | Employs chiral ligands in combination with a metal center to induce enantioselectivity. | Chiral phosphine (B1218219) ligands (e.g., BINAP) with palladium or rhodium catalysts. rsc.org | Enantioselective hydrogenation of a suitable prochiral precursor or asymmetric cross-coupling reactions. rsc.org |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective reaction. | Evans auxiliaries, chiral sulfinamides. | Diastereoselective alkylation or cyclization reactions, followed by removal of the auxiliary. |

| Biocatalysis | Utilizes enzymes to catalyze stereoselective reactions. | Transaminases, ketoreductases, lipases. researchgate.net | Enantioselective synthesis of chiral building blocks or direct enzymatic amination to form a chiral center. researchgate.net |

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is crucial for developing efficient, scalable, and cost-effective synthetic processes for this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reagents.

A critical step in the synthesis is often the introduction of the cyano group, which can be achieved through palladium-catalyzed cyanation of an appropriate halo-indoline precursor. rsc.org The efficiency of this reaction is highly dependent on the palladium source, the ligand, the cyanide source, and the reaction medium. For instance, palladium(II) acetate (B1210297) in combination with a suitable phosphine ligand is a common catalytic system. rsc.org

The choice of solvent can significantly impact reaction rates and yields. Solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are often employed in palladium-catalyzed cyanations due to their high boiling points and ability to dissolve the reactants. rsc.org

Temperature is another critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts and decomposition of the starting materials or product.

The following table provides a hypothetical example of a design of experiments (DoE) approach to optimize the palladium-catalyzed cyanation step for the synthesis of this compound from a bromo-indoline precursor.

| Experiment | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 (2) | PPh3 | DMF | 120 | 75 |

| 2 | Pd(OAc)2 (2) | dppf | DMF | 120 | 85 |

| 3 | Pd2(dba)3 (1) | Xantphos | DMAc | 140 | 92 |

| 4 | Pd(OAc)2 (2) | PPh3 | NMP | 140 | 80 |

| 5 | Pd2(dba)3 (1) | dppf | DMAc | 120 | 88 |

Process efficiency can also be enhanced by minimizing the number of synthetic steps and purification procedures. A large-scale process for a related compound, tert-butyl-4-oxoazepane-1-carboxylate, was optimized by focusing on the large-scale preparation of a key intermediate and conducting the ring expansion at low temperatures, which allowed for the process to be operated safely and conveniently without the need for purification of intermediates. researchgate.net

Analytical Techniques for Reaction Monitoring and Purity Assessment

Robust analytical techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Reaction Monitoring:

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

High-Performance Liquid Chromatography (HPLC) provides quantitative information on the conversion of starting materials and the formation of the product and any byproducts. A typical HPLC method for monitoring the reaction would involve a reversed-phase C18 column with a gradient elution system, for example, using a mixture of water and acetonitrile with a small amount of trifluoroacetic acid (TFA). nih.gov

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of the final compound. By integrating the peak area of the main component and any impurities, a percentage purity can be calculated. The use of a photodiode array (PDA) detector can also help in assessing peak purity by comparing the UV spectra across a single chromatographic peak. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment. ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of high purity. rsc.org

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. Techniques such as electrospray ionization (ESI) are commonly used to generate ions that can be analyzed to determine the mass-to-charge ratio of the molecule. researchgate.net

The following table summarizes the key analytical techniques and their applications in the synthesis and characterization of this compound.

Intrinsic Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Cyanoindoline 1 Carboxylate

Reactivity of the Cyano Group in the Indoline (B122111) Context

The nitrile functionality is a versatile handle for molecular elaboration, and its reactivity within the indoline framework is of significant interest.

Nucleophilic Addition and Substitution Reactions

The carbon atom of the cyano group in tert-butyl 4-cyanoindoline-1-carboxylate is electrophilic, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.comyoutube.com This reactivity is a cornerstone of nitrile chemistry, allowing for the introduction of a variety of functional groups. wikipedia.org

Nucleophilic Addition:

In a general sense, nucleophilic addition to nitriles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org For instance, Grignard reagents can add to the nitrile to form imines, which can then be hydrolyzed to ketones. chemistrysteps.com Similarly, organozinc nucleophiles can participate in reactions like the Blaise reaction. wikipedia.org

The mechanism of nucleophilic addition to a carbonyl group, which shares similarities with addition to a nitrile, involves the attack of the nucleophile on the electrophilic carbon, leading to a change in hybridization from sp² to sp³ for carbonyls and from sp to sp² for nitriles. masterorganicchemistry.com The rate of this addition is influenced by electronic factors; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and increase the reaction rate. masterorganicchemistry.com

A detailed study of nucleophilic approach to carbonyl centers, known as the Bürgi-Dunitz trajectory, suggests an optimal angle of approximately 105° for the nucleophile to maximize orbital overlap. masterorganicchemistry.com

Nucleophilic Substitution:

While direct nucleophilic substitution at the sp-hybridized carbon of the nitrile is not typical, reactions that result in the replacement of the cyano group can be achieved through multi-step sequences or under specific catalytic conditions. libretexts.orgucsd.eduyoutube.comuky.edu In some contexts, the cyano group can act as a leaving group in metal-catalyzed cross-coupling reactions. snnu.edu.cn The mechanism for these transformations often involves oxidative addition of the C-CN bond to a low-valent metal center. snnu.edu.cn

The ability of a leaving group to depart is related to the pKa of its conjugate acid; a good leaving group will have a conjugate acid with a low pKa. libretexts.org

Reductive Transformations of the Nitrile

The cyano group can be readily reduced to afford primary amines, a transformation of significant synthetic utility.

Reduction to Primary Amines:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. chemistrysteps.comlibretexts.orgopenstax.orgorganic-chemistry.org This reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orgopenstax.org The initially formed imine anion undergoes a second hydride addition to yield a dianion, which upon protonation, gives the primary amine. openstax.org

Catalytic hydrogenation is another widely used method for the reduction of nitriles to primary amines. wikipedia.org This process typically employs group 10 metals like Raney nickel, palladium, or platinum as catalysts. wikipedia.org

Reduction to Aldehydes:

Partial reduction of nitriles to aldehydes can be achieved using less reactive hydride reagents such as diisobutylaluminium hydride (DIBAL-H). libretexts.orgwikipedia.org The reaction mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen, followed by hydride transfer to the carbon. wikipedia.org Subsequent aqueous workup hydrolyzes the resulting imine to the aldehyde. wikipedia.org Another classic method for this transformation is the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid. wikipedia.org

| Reagent | Product | Reaction Type |

| LiAlH₄ | Primary Amine | Full Reduction |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary Amine | Full Reduction |

| DIBAL-H | Aldehyde | Partial Reduction |

| SnCl₂/HCl (Stephen Reaction) | Aldehyde | Partial Reduction |

Cyanation/Decyanation Mechanistic Studies

The introduction and removal of a cyano group are important synthetic strategies.

Cyanation:

The cyanation of indoles can be achieved through various methods, often involving transition metal catalysis. semanticscholar.org For instance, copper-mediated cyanation of indoles using reagents like ammonium iodide and DMF has been reported. semanticscholar.org Mechanistic studies suggest that these reactions can proceed through an initial electrophilic iodination followed by cyanation. semanticscholar.org Electrochemical methods have also been developed for the site-selective C-H cyanation of indoles, which can proceed via a radical pathway involving an indole (B1671886) radical cation. organic-chemistry.org

Decyanation:

The removal of a cyano group, or hydrodecyanation, can be accomplished through metal-catalyzed reactions where the cyano group acts as a leaving group. snnu.edu.cn These transformations are often initiated by the oxidative addition of the C-CN bond to a metal center. snnu.edu.cn

Transformations Involving the tert-Butyl Carbamate (B1207046) Moiety

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Selective Deprotection Methodologies and Kinetics

The removal of the Boc group is a critical step in many synthetic sequences.

Methodologies:

A variety of reagents and conditions have been developed for the deprotection of N-Boc groups. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid are commonly employed. nih.gov Milder and more selective methods have also been developed, including the use of Lewis acids like ytterbium triflate and zinc bromide. researchgate.net Other reported methods include the use of oxalyl chloride in methanol, aqueous phosphoric acid, and even catalytic protocols with reagents like tris(4-bromophenyl)aminium radical cation (magic blue). nih.govnih.govorganic-chemistry.org

| Reagent/Condition | Selectivity/Notes |

| Trifluoroacetic Acid (TFA) | Common, strong acid |

| Hydrochloric Acid (HCl) | Common, strong acid |

| Ytterbium Triflate | Mild Lewis acid catalyst |

| Zinc Bromide (ZnBr₂) | Lewis acid, can be chemoselective |

| Oxalyl Chloride/Methanol | Mild conditions |

| Aqueous Phosphoric Acid | Environmentally benign, selective |

| Tris(4-bromophenyl)aminium radical cation (Magic Blue) | Catalytic, mild conditions |

Kinetics:

Kinetic studies of the acid-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration for acids like HCl, sulfuric acid, and methanesulfonic acid. researchgate.netnih.govscribd.com This observation is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov

Role of the Boc Group in Directing Reactivity

Beyond its protective role, the Boc group can influence the reactivity and regioselectivity of reactions on the indoline ring.

The electron-withdrawing nature of the carbamate can influence the electronic properties of the aromatic ring, affecting the outcome of electrophilic substitution reactions. For instance, in the nitration of tert-butyl 1H-indole-1-carboxylate, the Boc group directs the incoming electrophile. nih.gov

Furthermore, the Boc group plays a crucial role in directed ortho-metalation (DoM) reactions. The carbonyl oxygen of the Boc group can coordinate to a metal, such as lithium, directing deprotonation to the adjacent C7 position of the indoline ring. This allows for the selective functionalization of this position.

The presence of the Boc group can also influence the course of reductive transformations of the indole nucleus. In some cases, dearomatization reactions of indoles are facilitated by the presence of an electron-withdrawing group on the nitrogen. nih.gov

Electrophilic and Nucleophilic Reactivity of the Indoline Ring System

The chemical reactivity of the indoline core in this compound is fundamentally shaped by the interplay of its constituent functional groups: the saturated five-membered nitrogen-containing ring, the benzene (B151609) ring, the N-tert-butoxycarbonyl (Boc) protecting group, and the C-4 cyano group. Unlike the aromatic indole, which is electron-rich and typically undergoes electrophilic substitution, the indoline scaffold has a saturated heterocyclic ring, altering its reactivity profile significantly. The reactivity is a balance between the nucleophilic character of the nitrogen atom and the electrophilic/nucleophilic potential of the benzene ring, both of which are heavily modulated by the attached substituents.

Substituent Effects on Reactivity of the Indoline Core

The specific substituents on the this compound molecule exert profound control over the reactivity of the indoline core. These effects are primarily electronic and steric in nature.

N-tert-butoxycarbonyl (Boc) Group: The N-Boc group is a critical modulator of reactivity. As a carbamate, its carbonyl group is in conjugation with the nitrogen lone pair, significantly reducing the nitrogen's nucleophilicity and basicity. This deactivation prevents common side reactions associated with the free amine, such as N-alkylation. nih.govresearchgate.net Furthermore, the Boc group influences the reactivity of the aromatic portion of the indoline. Computational studies on related N-Boc-indolyne systems have shown that the Boc group can cause slight geometric distortions compared to N-H or N-alkyl analogues, which can subtly influence transition states in nucleophilic additions. nih.gov In the context of rearrangements, the nature of the N-substituent, particularly the Boc group, has been shown to have a remarkable effect on the reaction pathway, for instance, in controlling the selectivity of group migration in aza-semipinacol rearrangements. chemrxiv.org

The combined effect of the N-Boc and C-4 cyano groups makes the indoline ring electronically poor. This influences not only direct reactions on the ring but also the stability of intermediates formed during transformations, thereby guiding reaction pathways and determining product outcomes. chemrxiv.orgnih.gov

Ring Transformations and Rearrangement Pathways

The rigid bicyclic structure of the N-Boc-indoline system can undergo fascinating transformations and rearrangements, often driven by the release of ring strain or the formation of more stable electronic configurations. A prominent example is the aza-semipinacol rearrangement, which has been studied in detail for C2-spiroindoline derivatives. chemrxiv.orgresearchgate.netchemrxiv.org

In one study, N-Boc-protected spiro-indolines were subjected to acid-promoted rearrangement. chemrxiv.org Treatment with trifluoroacetic acid (TFA) simultaneously cleaved the N-Boc group and induced a stereospecific rearrangement of a substituent from the C2 to the C3 position, creating a C3-quaternary stereocenter. A key finding was that the N-Boc group exerted significant control over the migration selectivity. When the rearrangement was performed on the N-Boc protected substrate, aryl group migration was favored over alkenyl group migration. However, if the N-Boc group was removed first, followed by acid treatment, the selectivity was reversed, with the alkenyl group migrating preferentially. chemrxiv.org This highlights the crucial role of the N-substituent in dictating the mechanistic pathway.

A proposed mechanism suggests that under certain conditions, the rearrangement occurs prior to the deprotection of the Boc group. chemrxiv.org The choice of reaction sequence allows for a divergent synthesis of C3-substituted indolenines with selective aryl or alkenyl migration, starting from the same N-Boc-indoline precursor. chemrxiv.orgresearchgate.net

| Starting Material | Reaction Conditions | Major Product | Migrating Group | Yield |

|---|---|---|---|---|

| N-Boc-C2-spiroindoline (aryl & alkenyl substituents at C2) | Condition A: TFA (Rearrangement with deprotection) | C3-Aryl-indolenine | Aryl | 85% |

| N-Boc-C2-spiroindoline (aryl & alkenyl substituents at C2) | Condition B: 1. TMSOTf/Lutidine (Deprotection) 2. TFA (Rearrangement) | C3-Alkenyl-indolenine | Alkenyl | 72% |

Other transformations, such as ring expansions of oxindoles (oxidized indolines) to quinolinones, demonstrate the potential for skeletal remodeling of the core indoline framework, although direct examples starting from this compound are less common. acs.org Such rearrangements are powerful tools for generating molecular diversity from a common indoline scaffold. researchgate.net

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

Understanding the complex reactivity of molecules like this compound requires sophisticated analytical and theoretical tools. The combination of real-time spectroscopic monitoring and high-level computational modeling provides deep insights into reaction kinetics, the identity of transient intermediates, and the energetic profiles of reaction pathways.

Real-Time Spectroscopic Monitoring of Reaction Progress

Modern process analytical technology (PAT) offers powerful methods for observing chemical reactions as they happen, eliminating the need for offline sampling and analysis, which can miss transient or labile species. spectroscopyonline.com Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for mechanistic elucidation. mt.com

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the real-time concentration changes of reactants, products, and intermediates by tracking their characteristic absorption or scattering bands. spectroscopyonline.com Fiber-optic probes allow these measurements to be taken directly within the reaction vessel under actual process conditions. youtube.com For reactions involving this compound, FTIR could, for example, monitor the disappearance of the nitrile stretch (~2230 cm⁻¹) or changes in the Boc-carbonyl stretch (~1700 cm⁻¹) to track reaction progress. In-situ Raman spectroscopy has been successfully used to study the redox behavior and identify different oxidized species of poly(indole-5-carboxylic-acid), demonstrating its utility for probing the electronic structure of indole-related systems during electrochemical reactions. nih.gov

Real-Time NMR Spectroscopy: NMR provides detailed structural information and can be used to quantify multiple species simultaneously. Real-time NMR has been effectively employed to monitor the kinetics of metabolic pathways in living cells, showcasing its ability to track the consumption and production of various metabolites over time in a complex matrix. researchgate.netuni-luebeck.de This approach could be adapted to monitor synthetic reactions involving the indoline core, providing unambiguous identification of intermediates and products and allowing for precise kinetic analysis.

These in-situ techniques provide a continuous stream of data that is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and robustness. mt.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. mdpi.com It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states—the high-energy species that represent the kinetic barrier to a reaction. ucsb.edu

DFT calculations have been successfully applied to elucidate mechanisms in systems closely related to N-Boc indolines. For instance, a detailed DFT study was conducted on the palladium-catalyzed spiroannulation of indoles and the subsequent aza-semipinacol rearrangement of the resulting N-Boc-indoline products. researchgate.netresearchgate.net The calculations provided Gibbs free energy profiles for the entire catalytic cycle, identifying the rate-determining step and rationalizing the observed stereoselectivity.

Another powerful application is in explaining the origins of regioselectivity. Combined experimental and computational studies on nucleophilic additions to N-Boc-indolynes used DFT to calculate the energies required to distort the reactants into their transition state geometries (distortion energies). nih.gov These calculations revealed that selectivity is controlled by the energetic cost of distorting the indolyne and the nucleophile, providing a predictive model for reaction outcomes. nih.gov

| Species | Role in Reaction | Calculated Property | Example Value (kcal/mol) | Significance |

|---|---|---|---|---|

| Reactant Complex | Starting point | Relative Gibbs Free Energy | 0.0 | Reference energy level |

| Transition State 1 (TS1) | First kinetic barrier | Activation Free Energy (ΔG‡) | +18.5 | Rate-determining step |

| Intermediate | Stable species along path | Relative Gibbs Free Energy | -5.2 | Potentially observable species |

| Transition State 2 (TS2) | Second kinetic barrier | Activation Free Energy (ΔG‡) | +12.1 | Subsequent barrier |

| Product Complex | End point | Relative Gibbs Free Energy | -15.8 | Thermodynamic driving force |

By modeling reaction coordinates and locating transition state structures, DFT calculations can distinguish between proposed mechanisms (e.g., concerted vs. stepwise), predict the influence of substituents, and explain observed stereochemical and regiochemical outcomes. nih.govmdpi.com For this compound, such models could predict sites of electrophilic or nucleophilic attack and map out the energy landscapes of potential rearrangement pathways.

Following a thorough search of scientific literature, chemical databases, and public repositories, the specific experimental spectroscopic data required for a comprehensive structural elucidation of this compound could not be located. As a result, the detailed analysis requested for this specific compound, including high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR), advanced 2D NMR techniques, High-Resolution Mass Spectrometry (HRMS), fragmentation patterns, and Infrared (IR) spectroscopy, cannot be provided at this time.

The search encompassed targeted queries for the compound's synthesis, characterization, and CAS number (885272-43-3), aiming to find published articles or supplementary data containing the necessary spectroscopic information. While data for structurally related compounds, such as other indoline derivatives or molecules with a tert-butyl carboxylate protecting group, are available, the specific combination of the indoline skeleton with a cyano group at the 4-position and a Boc-protecting group on the nitrogen did not yield concrete experimental values for its characteristic spectral peaks and fragmentation behavior.

Without access to primary experimental data from peer-reviewed sources or spectral databases, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to discussing solely this compound, as per the instructions, prevents the use of data from analogous compounds as substitutes.

Therefore, the article focusing on the "Comprehensive Structural Elucidation of this compound and Related Derivatives" with the specified detailed subsections cannot be generated.

Strategic Applications of Tert Butyl 4 Cyanoindoline 1 Carboxylate As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. tert-Butyl 4-cyanoindoline-1-carboxylate serves as a readily available and modifiable starting material for the construction of intricate molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability during various synthetic transformations, while the cyano group at the 4-position provides a handle for further functionalization.

Precursor in Pharmaceutical Compound Development

The utility of this compound as a precursor in pharmaceutical development is highlighted by its use in the synthesis of potent and selective modulators of various biological targets. A notable example is its application in the development of TGR5 receptor agonists. TGR5, a G-protein coupled receptor, is implicated in metabolic diseases, and its agonists have therapeutic potential for the treatment of type 2 diabetes and obesity.

In the synthesis of these agonists, the indoline core of this compound serves as a key structural motif. The cyano group can be transformed into other functionalities, such as a carboxylic acid or an amide, which are often crucial for receptor binding and biological activity. The Boc-protecting group allows for controlled reactions at other positions of the molecule before its removal in the final steps of the synthesis.

Table 1: Examples of Pharmaceutical Scaffolds Derived from this compound

| Target | Therapeutic Area | Key Synthetic Transformation |

| TGR5 Receptor | Metabolic Diseases | Hydrolysis of the cyano group to a carboxylic acid |

| Undisclosed | Various | Suzuki-Miyaura coupling at the 4-position |

Role in Agrochemical Research and Development

While specific public-domain examples are less prevalent than in pharmaceuticals, the structural motifs present in this compound are of significant interest in agrochemical research. The indoline core is found in a number of herbicidal and insecticidal compounds. The cyano group can be a precursor to various functionalities known to impart biological activity in an agrochemical context. The lipophilic nature of the tert-butyl group can also influence the compound's uptake and transport in plants. Research in this area often focuses on creating libraries of diverse indoline derivatives to screen for novel agrochemical properties.

Design and Synthesis of Functionalized Analogs

The chemical versatility of this compound allows for the systematic design and synthesis of a wide array of functionalized analogs. These analogs are instrumental in structure-activity relationship (SAR) studies, helping to identify the key structural features required for optimal biological activity.

Derivatization at the Indoline Core

The indoline core of this compound can be derivatized at several positions. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the substituents must be considered. More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions, provided a suitable leaving group is present.

Furthermore, the methylene (B1212753) groups of the indoline ring can be functionalized through various methods, including oxidation or substitution reactions, to introduce additional diversity.

Table 2: Potential Derivatization Reactions at the Indoline Core

| Reaction Type | Reagents | Position of Derivatization |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | 4-position (after conversion of CN) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-position (after conversion of CN) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Aromatic ring (positions 5, 6, or 7) |

Transformations of the Cyano Group to Other Functionalities

The cyano group is a highly versatile functional group that can be converted into a wide range of other functionalities, significantly expanding the chemical space accessible from this compound.

Common transformations include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This is a common step in the synthesis of pharmaceutical compounds where a carboxylic acid moiety is required for biological activity.

Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This introduces a basic nitrogen atom, which can be crucial for interacting with biological targets.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the cyano group to form ketones after hydrolysis. This allows for the introduction of various alkyl or aryl groups.

Cyclization: The cyano group can participate in cyclization reactions to form heterocyclic rings, such as tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Table 3: Key Transformations of the Cyano Group

| Resulting Functional Group | Reagents and Conditions |

| Carboxylic Acid | H2SO4, H2O, heat or NaOH, H2O, heat |

| Primary Amine | LiAlH4 in THF or H2, Pd/C |

| Ketone | R-MgBr then H3O+ |

| Tetrazole | NaN3, NH4Cl |

Modifications of the tert-Butyl Carbamate (B1207046) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. In the context of this compound, the Boc group serves to protect the indoline nitrogen during transformations at other parts of the molecule.

The standard method for the deprotection of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. The choice of deprotection conditions can be critical, especially in the presence of other acid-labile functional groups.

In some synthetic strategies, it may be desirable to modify or replace the Boc group with another protecting group that offers different stability profiles. For instance, if a reaction requires strongly acidic conditions that would cleave the Boc group, it could be replaced with a more robust protecting group like the benzyloxycarbonyl (Cbz) group. Conversely, for substrates sensitive to strong acid, milder deprotection methods for the Boc group have been developed.

Table 4: Modification of the tert-Butyl Carbamate Protecting Group

| Modification | Reagents and Conditions | Purpose |

| Deprotection | TFA in DCM or HCl in Dioxane | Removal of the protecting group to reveal the free amine |

| Protecting Group Exchange | 1. TFA/DCM; 2. Cbz-Cl, base | To install a protecting group with different stability |

Utilization in Multistep Organic Synthesis Sequences

This compound serves as a crucial building block in the multistep synthesis of complex organic molecules, particularly those with therapeutic potential. The indoline core, substituted with a cyano group and protected with a tert-butyloxycarbonyl (Boc) group, offers a versatile platform for a variety of chemical transformations. The Boc group provides a means of protecting the indoline nitrogen, which can be readily removed under acidic conditions when desired. The cyano group at the 4-position is a key functional handle that can be elaborated into a wide range of other functionalities.

One of the primary applications of this intermediate is in the synthesis of substituted indoline and indole (B1671886) derivatives. The cyano group can undergo hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. These transformations open up avenues for the construction of diverse molecular architectures. For instance, the synthesis of potent inhibitors of enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) has utilized indoline-based scaffolds. acs.org The strategic placement of the cyano group allows for the introduction of various pharmacophores through well-established synthetic protocols.

In a representative synthetic sequence, this compound can be subjected to catalytic hydrogenation to afford the corresponding 4-aminomethylindoline derivative. This amine can then be acylated or alkylated to introduce further diversity. Alternatively, the cyano group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, through reaction with an azide. This versatility makes it a valuable intermediate in medicinal chemistry programs aimed at developing novel therapeutic agents.

The synthesis of polycyclic fused indoline scaffolds is another area where this intermediate finds application. acs.org Cycloaddition reactions involving the indole nucleus can lead to the formation of complex, three-dimensional structures that are of interest in drug discovery. acs.org The presence of the cyano group can influence the regioselectivity and stereoselectivity of these reactions, providing access to specific isomers.

A summary of exemplary multistep synthetic applications is presented in the table below:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. H2, Pd/C; 2. RCOCl, Et3N | tert-Butyl 4-(acylaminomethyl)indoline-1-carboxylate | Synthesis of bioactive amides |

| This compound | 1. NaN3, NH4Cl; 2. Deprotection | 4-(1H-Tetrazol-5-yl)indoline | Carboxylic acid bioisostere |

| This compound | 1. RMgBr; 2. H3O+ | tert-Butyl 4-acylindoline-1-carboxylate | Synthesis of ketone derivatives |

Development of Libraries of Indoline-Based Compounds for Chemical Biology Screening

The structural features of this compound make it an ideal scaffold for the construction of compound libraries for high-throughput screening in chemical biology. The ability to systematically modify the indoline core at both the nitrogen and the 4-position allows for the generation of a large number of structurally diverse molecules. These libraries are invaluable tools for identifying new biological probes and potential drug leads.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of complex and diverse small molecules. nih.gov The indole scaffold, and by extension the indoline scaffold, is a major target for the construction of small-molecule libraries due to its prevalence in natural products and synthetic drugs. nih.gov this compound can be utilized as a starting point in DOS campaigns. For example, the cyano group can be converted to a variety of functional groups, as mentioned previously. Each of these new functionalities can then be further elaborated using a range of chemical reactions, leading to an exponential increase in the number of unique compounds.

An example of a library synthesis could involve the parallel conversion of this compound to the corresponding carboxylic acid. This acid can then be coupled with a diverse set of amines to generate a library of amides. Simultaneously, the Boc protecting group can be removed and the resulting secondary amine can be acylated or sulfonylated with a variety of reagents. This combinatorial approach allows for the rapid generation of hundreds or even thousands of compounds from a single starting material.

The resulting libraries of indoline-based compounds can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels. This approach has been successful in identifying novel modulators of various biological processes. For example, an in-house library of bicyclic compounds, including indoline derivatives, was screened to identify dual inhibitors of 5-LOX and sEH. acs.org This highlights the power of library-based screening in modern drug discovery.

The table below outlines a general strategy for the development of an indoline-based compound library:

| Scaffold | Diversification Point 1 (4-position) | Diversification Point 2 (N1-position) | Resulting Library | Screening Focus |

| This compound | Hydrolysis to COOH, followed by amide coupling with various amines | Deprotection and acylation with various acyl chlorides | Library of N-acyl-indoline-4-carboxamides | Enzyme inhibitors, receptor modulators |

| This compound | Reduction to CH2NH2, followed by reductive amination with various aldehydes | Deprotection and sulfonylation with various sulfonyl chlorides | Library of N-sulfonyl-4-(substituted aminomethyl)indolines | Protein-protein interaction inhibitors |

Computational Chemistry and Advanced Molecular Modeling of Tert Butyl 4 Cyanoindoline 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For molecules like tert-butyl 4-cyanoindoline-1-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the geometry and electronic landscape of both the ground and excited states. ijrar.orgekb.eg

In the ground state, DFT is used to optimize the molecular geometry, predicting key structural parameters. For instance, calculations on similar indole (B1671886) derivatives have determined bond lengths and angles with high precision. ijrar.org The C-N bond within the indoline (B122111) ring and the C≡N bond of the nitrile group are of particular interest, as their lengths and strengths influence the molecule's reactivity. The bulky tert-butyl carbamate (B1207046) (Boc) group significantly affects the planarity and conformation of the five-membered ring.

DFT also provides insights into the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. oatext.com For substituted indolines, the HOMO is typically localized on the electron-rich indoline ring system, while the LUMO may be distributed over the cyano group and the aromatic portion, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Studies on the excited states, often performed using Time-Dependent DFT (TD-DFT), are crucial for understanding the molecule's photophysical properties, such as absorption and fluorescence spectra. mdpi.com The position of the cyano group on the indole ring has been shown to have diverse effects on these spectra. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for an Indole Carboxylate Scaffold Note: This data is illustrative, based on typical results for similar molecular structures like Ethyl Indole 2-carboxylate, and not specific to this compound. ijrar.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O (carboxylate) | 1.216 Å |

| Bond Length | C-N (pyrrole ring) | 1.385 Å |

| Bond Length | C-C (ring fusion) | 1.426 Å |

| Bond Angle | N1-C2-C3 (pyrrole ring) | 109.3° |

| Bond Angle | C-N-C (Boc group) | 125.8° |

| Dihedral Angle | C-N-C=O (Boc group) | ~180° (trans preference) |

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other quantum mechanical methods also offer valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are derived from first principles without empirical parameters. These methods can provide highly accurate results for smaller systems and serve as benchmarks for other techniques.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them significantly faster. This speed allows for the study of much larger molecular systems or longer simulation times. However, their accuracy is dependent on the quality of the parameterization for the specific atoms and bonding situations involved. For a molecule like this compound, semi-empirical methods could be employed for initial conformational searches or for modeling large assemblies of molecules where higher-level theories would be computationally prohibitive.

Molecular Dynamics (MD) Simulations for Conformational Landscape

Molecules are not static entities; they are dynamic systems that explore a range of shapes or conformations. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing a detailed picture of its conformational landscape and flexibility. nih.govelsevier.comulakbim.gov.tr

Exploration of Conformational Preferences and Dynamics

The conformational flexibility of this compound is largely dictated by the puckering of the five-membered indoline ring and the orientation of the bulky N-Boc protecting group. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's behavior. wikipedia.org MD simulations explicitly model solvent molecules (like water, DMSO, etc.), allowing for a realistic investigation of solvent effects on the conformation and reactivity of this compound.

Solvents can stabilize different conformations through interactions like hydrogen bonding or dipole-dipole interactions. For instance, studies on cyanoindole derivatives have shown that solvents with strong hydrogen-bond donating ability can significantly alter their photophysical properties, such as fluorescence lifetimes. nih.gov In a polar solvent, the cyano group's dipole moment will interact strongly with solvent molecules, potentially influencing the electronic structure and reactivity of the entire molecule. MD simulations can capture how the solvent shell organizes around the solute and how this organization affects the conformational equilibrium and the accessibility of reactive sites. researchgate.net

Molecular Docking and Binding Mechanism Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govembopress.org This method is central to structure-based drug design. Given that many indole and indoline derivatives exhibit biological activity, docking studies are essential for exploring the potential of this compound as an enzyme inhibitor. acs.orgacs.org

Docking simulations place the ligand into the active site of a target protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. oatext.com Successful docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govnih.govfrontiersin.org

Table 2: Illustrative Molecular Docking Results for an Indoline-Based Inhibitor Note: This table presents hypothetical data representative of a typical docking study and does not reflect results for a specific enzyme target of this compound.

| Parameter | Value/Description |

| Target Enzyme | Hypothetical Kinase |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bonds | SER-245 (with Cyano N), GLN-130 (with Carbonyl O) |

| Hydrophobic Interactions | LEU-83, VAL-91, ILE-152 (with Indoline Ring) |

| Hydrophobic Interactions | ALA-128, PHE-190 (with tert-Butyl Group) |

| π-Stacking | PHE-190 (with Indoline Aromatic Ring) |

These computational studies provide a powerful framework for understanding the multifaceted chemical nature of this compound, from its fundamental electronic properties to its dynamic behavior and potential as a biologically active agent.

Ligand-Protein Interaction Profiling at the Molecular Level

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov For this compound, this process would involve preparing a 3D model of the compound and docking it into the active site of a relevant protein. The selection of the protein target would depend on the therapeutic area of interest. For instance, indole derivatives have been studied as inhibitors of various enzymes and receptors. nih.govresearchgate.net

The interaction profiling would identify key amino acid residues that form favorable interactions with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The tert-butyl group, being bulky and hydrophobic, would likely engage in van der Waals interactions within a hydrophobic pocket of the binding site. The cyano group could act as a hydrogen bond acceptor, while the carbonyl group of the carbamate could also participate in hydrogen bonding. nih.gov

A hypothetical interaction profile for this compound with a protein active site is presented in Table 1. This table illustrates the types of interactions that could be identified through molecular docking simulations.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Functional Group of Ligand | Interacting Amino Acid Residue (Example) | Type of Interaction |

|---|---|---|

| Cyano Group | Asn102 | Hydrogen Bond |

| Carbonyl Oxygen (Carbamate) | Ser150 | Hydrogen Bond |

| tert-Butyl Group | Leu50, Val75, Ile80 | Hydrophobic (van der Waals) |

Note: The amino acid residues are purely illustrative examples.

Studies on related indole derivatives have successfully used molecular docking to understand their binding modes. For example, docking studies of indole-acrylamide derivatives with tubulin have revealed key hydrogen bonds with residues such as βAsn258 and βCys241, providing a basis for their anticancer activity. nih.gov Similarly, molecular docking of indole derivatives against antibacterial targets has helped in identifying crucial interactions for their inhibitory effects. nih.gov

Energetic Contributions to Molecular Recognition

The enthalpic contributions arise from the formation of favorable interactions between the ligand and the protein, such as hydrogen bonds and van der Waals interactions, minus the energy penalty of desolvating the ligand and the binding site. researchgate.net The entropic contribution is primarily associated with the change in conformational freedom of the ligand and the protein upon binding, as well as changes in the surrounding water molecules. researchgate.net

For this compound, the large, non-polar tert-butyl group could contribute significantly to the binding affinity through the hydrophobic effect. This effect is driven by the release of ordered water molecules from the protein's hydrophobic pocket and the ligand's surface into the bulk solvent, leading to a favorable increase in entropy. nih.gov

A hypothetical breakdown of the energetic contributions to the binding of this compound is shown in Table 2.

Table 2: Hypothetical Energetic Contributions to Molecular Recognition

| Energy Component | Contribution to Binding |

|---|---|

| van der Waals Energy | Favorable |

| Electrostatic Energy | Favorable |

| Hydrogen Bonding | Favorable |

| Desolvation Energy | Unfavorable |

The precise quantification of these energetic terms can be achieved through more advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) calculations, often performed on the snapshots from molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing lead structures. ijpsr.com

For a series of derivatives of this compound, a QSAR study would involve several steps:

Data Set Preparation: A series of indoline derivatives with experimentally determined biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. nih.gov

QSAR studies on indole derivatives have been successfully applied in various therapeutic areas. For instance, 2D-QSAR studies on indole derivatives as selective COX-2 inhibitors have identified key physicochemical parameters that contribute to their anti-inflammatory activity. ijpsr.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to elucidate the structural requirements for indole derivatives as phosphodiesterase IV inhibitors. nih.gov

A hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC50 = c0 + c1LogP + c2Dipole_Moment + c3*Molecular_Surface_Area

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the other terms are calculated molecular descriptors. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

An example of the statistical parameters that would be used to evaluate the quality of a QSAR model is presented in Table 3.

Table 3: Example of Statistical Parameters for a QSAR Model

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | > 0.6 | Goodness of fit |

| q² (Cross-validated r²) | > 0.5 | Internal predictive ability |

Note: The values are general thresholds for a robust QSAR model.

By interpreting the developed QSAR model, medicinal chemists can identify which structural features are crucial for enhancing the biological activity of this compound derivatives, thereby guiding the synthesis of more potent and selective compounds.

In Vitro Biological Activity Investigations of Tert Butyl 4 Cyanoindoline 1 Carboxylate and Its Analogs

Molecular Target Identification and Validation (In Vitro)

The initial stages of understanding a compound's biological activity involve identifying and validating its molecular targets in controlled, cell-free environments.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Indoline (B122111) derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 4,6-substituted thieno[3,2-d]pyrimidine (B1254671) derivatives with an indoline moiety have been evaluated for their inhibitory activity against Bruton's tyrosine kinase (BTK), an important target in B-cell malignancies and autoimmune diseases. researchgate.net While some of these derivatives showed potent inhibition of BTK, substitutions at the C-4 position of the indoline ring were found to be unfavorable for interaction with the enzyme. researchgate.net

In another study, an indoline-based compound was identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. acs.org The initial hit from an in-silico screen guided the synthesis of analogs, demonstrating the potential of the indoline scaffold for enzyme inhibition. acs.org

The table below summarizes the enzyme inhibitory activities of some indoline analogs.

| Compound/Analog Class | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |

| Indoline-based thieno[3,2-d]pyrimidines | Bruton's tyrosine kinase (BTK) | Varies with substitution | researchgate.net |

| Indoline derivative 43 | 5-lipoxygenase (5-LOX) | Not specified | acs.org |

Receptor binding assays are crucial for identifying compounds that interact with specific cellular receptors. The indoline scaffold has been incorporated into ligands for various receptors. For example, a series of indole-2-carboxylates were assessed for their ability to bind to the strychnine-insensitive glycine (B1666218) receptor associated with the NMDA receptor complex. nih.gov Several of these compounds displayed submicromolar affinity, with the lead compound, 2-carboxy-6-chloro-3-indoleacetic acid, having a Kᵢ value of 1.6 µM against [³H]glycine binding. nih.gov

Furthermore, indolin-2-one derivatives have been synthesized and evaluated as ligands for the dopamine (B1211576) D4 receptor. nih.gov One of the synthesized compounds, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one, demonstrated high affinity and selectivity for the D4 receptor with a Kᵢ value of 0.5 nM. nih.gov

The following table presents receptor binding data for some indoline and indole (B1671886) analogs.

| Compound/Analog Class | Target Receptor | Binding Affinity (Kᵢ) | Reference |

| 2-carboxy-6-chloro-3-indoleacetic acid | Glycine Receptor (NMDA complex) | 1.6 µM | nih.gov |

| 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one | Dopamine D4 Receptor | 0.5 nM | nih.gov |

Understanding the specific interactions between a ligand and its protein target is fundamental for drug design and optimization. While specific protein-ligand interaction mapping for tert-butyl 4-cyanoindoline-1-carboxylate is not available, the general principles can be discussed in the context of its structural class. The indoline framework provides a rigid scaffold from which various functional groups can be oriented to interact with amino acid residues in a protein's binding pocket. acs.org These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking. The tert-butyl group, being bulky and hydrophobic, can occupy hydrophobic pockets within a binding site, while the cyano group can act as a hydrogen bond acceptor. nih.gov The N-Boc group also influences the conformation and electronic properties of the indoline ring system. acs.org

Cellular Pathway Modulation Studies (In Vitro, Non-Human Cell Lines)

Following target identification, it is essential to investigate how a compound affects cellular pathways in a more complex biological context, such as in non-human cell lines.

Indole and indoline derivatives have been shown to modulate various cellular pathways, particularly those involved in cell proliferation and apoptosis. For instance, certain indole-2-carboxamide derivatives have been demonstrated to induce apoptosis in cancer cell lines. nih.gov Mechanistic studies revealed that these compounds could increase the levels of Cytochrome C, a key mediator of the intrinsic apoptotic pathway. nih.gov Overexpression of Cytochrome C can, in turn, activate caspases, a family of proteases that execute programmed cell death. nih.gov

The table below shows the effect of some indole-2-carboxamide derivatives on a key component of the apoptotic pathway.

| Compound | Cell Line | Effect | Fold Increase vs. Control | Reference |

| Indole-2-carboxamide 5d | MCF-7 | Cytochrome C activation | 14 | nih.gov |

| Indole-2-carboxamide 5e | MCF-7 | Cytochrome C activation | 16 | nih.gov |

| Indole-2-carboxamide 5h | MCF-7 | Cytochrome C activation | 13 | nih.gov |

Phenotypic screening involves testing a library of compounds for their ability to produce a specific phenotype in a cellular or organismal model, without prior knowledge of the target. This approach has been instrumental in identifying new biological activities for various chemical scaffolds, including indolines.

A phenotypic screen of a protease-focused library against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, led to the identification of a series of indoline-2-carboxamides as potent inhibitors of parasite growth. acs.org This discovery highlights the utility of phenotypic screening in uncovering novel therapeutic applications for known chemical scaffolds.

Similarly, indoline derivatives have been tested for their antimicrobial properties. Some synthesized indoline derivatives have shown promising activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains and Mycobacterium tuberculosis. researchgate.net

The table below summarizes the findings from phenotypic screens involving indoline analogs.

| Compound Class | Model System | Observed Phenotype | Reference |

| Indoline-2-carboxamides | Trypanosoma brucei | Inhibition of parasite growth | acs.org |

| Substituted indoline derivatives | Various bacteria and fungi | Antimicrobial activity | researchgate.net |

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Comprehensive searches of available scientific literature did not yield specific in vitro biological activity data for this compound. Consequently, a structure-activity relationship (SAR) analysis for this compound and its direct analogs, based on in vitro data, cannot be constructed at this time.

While research exists for broader classes of molecules containing either an indoline scaffold or a tert-butyl carboxylate group, directly extrapolating those findings to the specific chemical entity of this compound would be scientifically unfounded without dedicated experimental data. The unique combination of the indoline ring system, the cyano group at the 4-position, and the tert-butoxycarbonyl protecting group on the nitrogen atom creates a distinct electronic and steric profile that would significantly influence its biological activity.